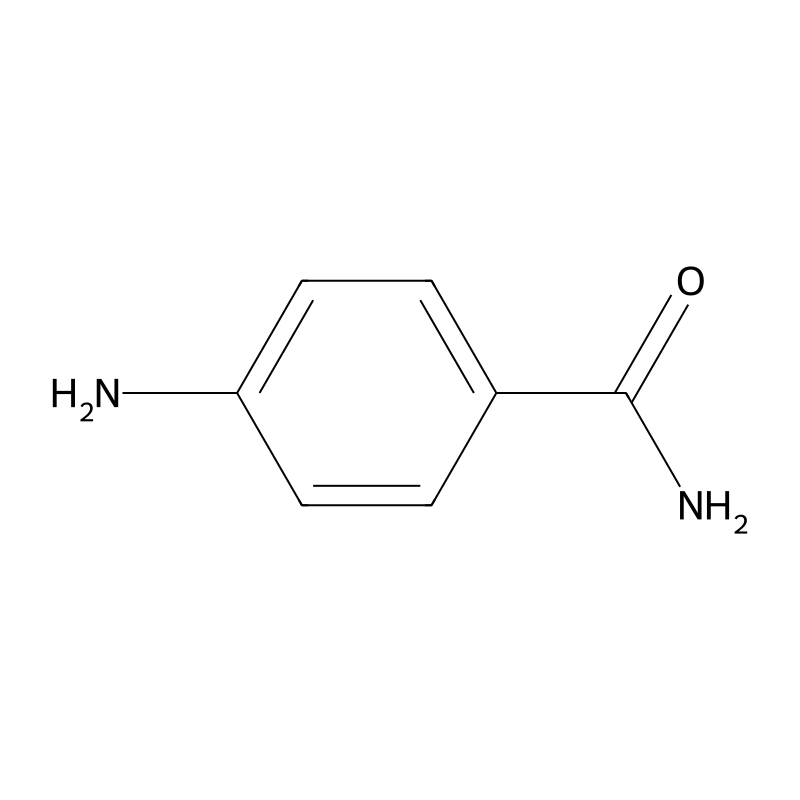4-Aminobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
4-AB acts as a competitive inhibitor of PARP, an enzyme involved in DNA repair and cell death pathways []. By blocking PARP activity, 4-AB can be used to study the role of PARP in various cellular processes, including:
- DNA damage response: Researchers have employed 4-AB to investigate how cells respond to DNA damage caused by agents like radiation or chemotherapy []. By inhibiting PARP, 4-AB can sensitize cells to DNA-damaging treatments, making them more susceptible to cell death.
- Neurodegenerative diseases: Studies suggest that excessive PARP activity might contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's []. 4-AB has been used in preclinical models to explore the potential benefits of PARP inhibition in these conditions.
Other Research Applications
Beyond its role as a PARP inhibitor, 4-AB has been explored in other research areas, including:
- Modulating cytochrome P450 activity: Studies have shown that 4-AB can interact with the cytochrome P450 system, a group of enzymes involved in drug metabolism []. This suggests a potential role for 4-AB in understanding and influencing drug metabolism pathways.
- Studying cell death mechanisms: Researchers have utilized 4-AB to investigate the pathways involved in cell death triggered by immune cells []. This research can contribute to the development of new therapeutic strategies targeting specific cell death mechanisms.
4-Aminobenzamide is an organic compound with the molecular formula C₇H₈N₂O. It consists of a benzene ring substituted with an amino group and a carbonyl group, specifically positioned at the para position relative to each other. This compound appears as an off-white solid that is slightly soluble in water and has a melting point range of 181 to 185 °C . 4-Aminobenzamide is recognized for its role in various
4-AB acts as a potent inhibitor of an enzyme called poly(ADP-ribose) polymerase (PARP) []. PARP plays a crucial role in various cellular processes, including DNA repair. Inhibiting PARP with 4-AB can lead to cell death in some cancer cells []. This property makes 4-AB a potential candidate for cancer research, although more studies are needed [].
- Amidation Reactions: It can react with acyl chlorides to form N-acyl derivatives.
- Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.
- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
These reactions make 4-Aminobenzamide a versatile building block in organic synthesis .
4-Aminobenzamide exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives are known to possess:
- Antitumor Activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The compound has been studied for its effects against various bacterial strains, potentially serving as a lead compound for antibiotic development.
- Enzyme Inhibition: It acts as an inhibitor for certain enzymes, including those involved in DNA repair processes, which could be beneficial in cancer therapy .
Several methods exist for synthesizing 4-Aminobenzamide:
- Reduction of 4-Nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using reducing agents such as iron or zinc in acidic conditions.
- Acyl Chloride Reaction: Starting from p-nitrobenzoic acid, it can be converted into 4-Aminobenzamide through acyl chloride and subsequent reduction processes .
- Hoffman Degradation: This method utilizes the monoamide derived from terephthalic acid, undergoing degradation to yield 4-Aminobenzamide .
4-Aminobenzamide has various applications across different fields:
- Pharmaceuticals: It serves as a precursor for synthesizing drugs with antitumor and antimicrobial properties.
- Chemical Research: Used as a reagent in organic synthesis and reaction studies.
- Dyes and Pigments: It is involved in the production of azo dyes and other colorants due to its reactive amine group .
Research on 4-Aminobenzamide includes studies on its interactions with biological systems:
- Drug Interactions: Investigations into how it interacts with other pharmaceuticals, particularly those targeting similar pathways or enzymes.
- Toxicological Studies: Evaluating its safety profile and potential toxic effects when used in various concentrations .
Several compounds share structural similarities with 4-Aminobenzamide, highlighting its unique properties:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-Aminobenzoic Acid | C₇H₉NO₂ | Contains a carboxylic acid group; involved in folate synthesis. |
| Benzamide | C₇H₇NO | Lacks the amino group; less reactive than 4-Aminobenzamide. |
| Aniline | C₆H₅NH₂ | Contains only an amino group; does not possess a carbonyl function. |
| p-Nitroaniline | C₆H₄N₂O2 | Contains a nitro group instead of an amide; used in dye production. |
The presence of both amino and carbonyl functional groups in 4-Aminobenzamide allows it to participate in diverse
Physical Description
XLogP3
LogP
Melting Point
UNII
Sequence
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 98 of 101 companies with hazard statement code(s):;
H302 (44.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Benzamide, 4-amino-: ACTIVE








